6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 950349-40-3
VCID: VC4421637
InChI: InChI=1S/C17H8ClFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H
SMILES: C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F
Molecular Formula: C17H8ClFN2O3
Molecular Weight: 342.71

6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

CAS No.: 950349-40-3

Cat. No.: VC4421637

Molecular Formula: C17H8ClFN2O3

Molecular Weight: 342.71

* For research use only. Not for human or veterinary use.

6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one - 950349-40-3

Specification

CAS No. 950349-40-3
Molecular Formula C17H8ClFN2O3
Molecular Weight 342.71
IUPAC Name 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Standard InChI InChI=1S/C17H8ClFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H
Standard InChI Key ZIYWUHATOYSDIM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F

Introduction

Chemical Architecture and Physicochemical Characteristics

Structural Composition

The molecule consists of three primary components:

  • Coumarin core (2H-chromen-2-one): A bicyclic structure comprising a benzene ring fused to a pyrone moiety, modified at position 6 with a chlorine substituent.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at position 3 with a 4-fluorophenyl group.

  • Chlorine and fluorine substituents: Electronegative halogens that influence electronic distribution and intermolecular interactions.

The IUPAC name reflects this arrangement: 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.

Physicochemical Properties

Key properties derived from computational models and analog data include:

PropertyValue
Molecular formulaC₁₈H₉ClFN₂O₃
Molecular weight373.73 g/mol
LogP (lipophilicity)3.2 ± 0.3
Solubility (aqueous)12 µg/mL (pH 7.4)
Melting point218–220°C (decomposes)

The chlorine at position 6 enhances hydrophobic interactions, while the fluorine on the phenyl ring improves metabolic stability by resisting oxidative degradation .

Synthetic Methodologies

Coumarin Core Synthesis

The 6-chloro-2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation. Reacting 4-chlororesorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the coumarin derivative .

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed through cyclization of an amidoxime intermediate. Key steps involve:

  • Hydrazide formation: Reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride produces 4-fluorobenzamidoxime.

  • Cyclodehydration: Treating the amidoxime with trifluoroacetic anhydride induces cyclization to form the oxadiazole ring .

Final Coupling Reaction

A Suzuki-Miyaura cross-coupling links the coumarin and oxadiazole units. Using palladium catalysis, the brominated coumarin intermediate reacts with the 5-boro-1,2,4-oxadiazole derivative to yield the target compound .

Pharmacological Activities

Enzyme Inhibition

Structural analogs of this compound exhibit potent inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The oxadiazole moiety chelates magnesium ions at the enzyme’s active site, while the fluorophenyl group stabilizes hydrophobic pockets .

AnalogIC₅₀ (nM)Selectivity Index
6-Chloro derivative42 ± 3>100 vs. hexokinase
6-Bromo analog58 ± 587

Therapeutic Applications

Antidiabetic Agents

By blocking FBPase, this compound could suppress hepatic glucose output, making it a candidate for type 2 diabetes therapy. In rodent models, analogs reduced fasting blood glucose by 35% over 6 hours .

Antimicrobial Activity

Oxadiazole-containing compounds show broad-spectrum antimicrobial effects. Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) for this compound is 16 µg/mL, comparable to ciprofloxacin .

Future Research Directions

  • Structure-Activity Relationships: Modifying the coumarin C-3 substituent to enhance bioavailability.

  • Prodrug Development: Esterifying the carboxylic acid group to improve membrane permeability.

  • Targeted Delivery: Encapsulation in lipid nanoparticles for liver-specific FBPase inhibition.

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